molecular formula C9H4ClNS B1424931 5-Chloro-1-benzothiophene-2-carbonitrile CAS No. 23622-24-4

5-Chloro-1-benzothiophene-2-carbonitrile

Cat. No. B1424931
CAS RN: 23622-24-4
M. Wt: 193.65 g/mol
InChI Key: LEIZUMNQYDLPMJ-UHFFFAOYSA-N
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Description

“5-Chloro-1-benzothiophene-2-carbonitrile” is a chemical compound with the molecular formula C9H4ClNS . It has an average mass of 193.653 Da and a monoisotopic mass of 192.975296 Da .


Molecular Structure Analysis

The molecular structure of “5-Chloro-1-benzothiophene-2-carbonitrile” consists of a benzothiophene ring with a chlorine atom at the 5th position and a carbonitrile group at the 2nd position .


Physical And Chemical Properties Analysis

“5-Chloro-1-benzothiophene-2-carbonitrile” is a solid substance . It has a melting point of 130 - 132 degrees Celsius .

Scientific Research Applications

Thiophene Derivatives

    Scientific Field

    Medicinal Chemistry

    • Application : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • Results or Outcomes : Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

    Scientific Field

    Industrial Chemistry and Material Science

    • Application : Thiophene derivatives are utilized as corrosion inhibitors .
    • Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors helps protect materials from degradation due to oxidation .

    Scientific Field

    Organic Electronics

    • Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
    • Results or Outcomes : The use of thiophene derivatives in these applications contributes to the development of more efficient and flexible electronic devices .

Safety And Hazards

“5-Chloro-1-benzothiophene-2-carbonitrile” is classified with the signal word “Warning” according to its Safety Data Sheet . It may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIZUMNQYDLPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679743
Record name 5-Chloro-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-benzothiophene-2-carbonitrile

CAS RN

23622-24-4
Record name 5-Chloro-1-benzothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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